molecular formula C11H17NOS2 B1395318 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- CAS No. 1304779-08-5

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-

Cat. No.: B1395318
CAS No.: 1304779-08-5
M. Wt: 243.4 g/mol
InChI Key: HKYAKZYFCJRLQS-UHFFFAOYSA-N
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Description

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- is a chemical compound with the molecular formula C11H17NOS2 and a molecular weight of 243.39 g/mol . This compound is characterized by the presence of a dithiolane ring, a pentanamide chain, and a propynyl group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- typically involves the following steps:

    Formation of the Dithiolane Ring: The dithiolane ring is formed by the reaction of a suitable dithiol with a halogenated compound under basic conditions. This step requires careful control of temperature and pH to ensure the formation of the desired ring structure.

    Attachment of the Pentanamide Chain: The pentanamide chain is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Introduction of the Propynyl Group: The final step involves the addition of the propynyl group through a nucleophilic substitution reaction. This step requires the use of a suitable base to deprotonate the alkyne and promote the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- undergoes various types of chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfide bonds, which can further react to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, leading to the formation of thiol groups.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions, where the alkyne is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne.

Major Products

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of disulfide bonds and modulation of their activity.

    Pathways: It can influence redox signaling pathways by altering the redox state of cells, which can affect various cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- can be compared with other similar compounds, such as:

    Lipoic Acid: Both compounds contain a dithiolane ring, but lipoic acid lacks the propynyl group and has different biological activities.

    Dithiothreitol (DTT): DTT is a reducing agent with a dithiol structure, but it does not have the amide or propynyl groups found in 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-.

    Glutathione: Glutathione is a tripeptide with a thiol group, used as an antioxidant, but it lacks the dithiolane ring and propynyl group.

The uniqueness of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- lies in its combination of a dithiolane ring, a pentanamide chain, and a propynyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-prop-2-ynylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS2/c1-2-8-12-11(13)6-4-3-5-10-7-9-14-15-10/h1,10H,3-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYAKZYFCJRLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCCCC1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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